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Catalyst Synthesis and Characterization

The LaFe₀.₇Co₀.₃O₃ perovskite catalyst serves as a precursor to the active Fe₃C phase and is prepared via

the thermal sol-gel method [1].

Experimental Protocol: Catalyst Preparation via Thermal Sol-Gel
[1]

Solution Preparation: At room temperature, prepare an aqueous solution containing lanthanum(III)
nitrate (La(NO₃)₃•6H₂O), iron(III) nitrate (Fe(NO₃)₃•9H₂O), and cobalt(II) nitrate (Co(NO₃)₂•6H₂O) in a

stoichiometric ratio of 1:0.7:0.3.
Gel Formation: Add a glycine (NH₂CH₂COOH) solution dropwise to the mixed nitrate solution under

constant stirring until a gel forms.
Drying: Dry the resulting gel in an oven at 180°C for 4 hours.

Calcination: Transfer the dried material to a furnace and calcine it at 550°C for 5 hours with a
heating ramp of 5°C per minute.

Pelletizing and Sieving: Press the calcined powder into pellets, then crush and sieve it to obtain
particles sized between 40-60 ASTM mesh for reactor testing.
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The prepared LaFe₀.₇Co₀.₃O₃ catalyst was characterized using several techniques, with key findings

summarized below [1].

Table 1: Summary of Catalyst Characterization Data

Characterization Technique Key Findings

X-Ray Diffraction (XRD) Confirmed perovskite crystal structure; crystal size calculated

using the Scherrer equation.

BET Surface Area Analysis Determined surface area, pore volume, and average pore

diameter.

Scanning Electron Microscopy
(SEM)

Revealed surface morphology and particle topography.

Temperature-Programmed
Reduction (H₂-TPR)

Identified reduction profile and temperatures of the metal

oxides.

Catalyst Performance Testing and Kinetics

Catalyst testing for Fischer-Tropsch Synthesis was conducted in a fixed-bed reactor system [1].

Experimental Protocol: Catalyst Testing in Fixed-Bed Reactor [1]

Reactor Setup: Use a stainless steel fixed-bed reactor (8 mm diameter, 700 mm height).

Catalyst Loading: Load 1.0 gram of the sieved catalyst (40-60 mesh) into the reactor.
Catalyst Activation (Reduction): Activate the catalyst before reaction with a mixture of H₂/N₂ (1:10
ratio) at atmospheric pressure and 450°C for 24 hours.
Reaction Conditions:

Temperature: 240–300°C
Pressure: 10–20 bar gauge (barg)

Feed Gas: H₂/CO mixture (50/50 by percentage), with H₂/CO ratios from 1.0 to 2.0
Gas Hourly Space Velocity (GHSV): 3000 h⁻¹

Product Analysis:
Liquid Products: Collected in hot and cold traps.
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Gas Products: Analyzed using an online Gas Chromatograph (GC).

To ensure accurate kinetic data and avoid mass/heat transfer limitations, keep CO conversion below 15%

[1]. The reaction rate for CO consumption (-r_CO) can be calculated using the following equation,

assuming a constant rate along the reactor [1]:

Where:

X_CO is the fractional conversion of CO.

F_CO is the inlet molar flow rate of CO (mol/h).
W is the mass of catalyst (g).

Kinetic Modeling and Performance

Among 18 tested kinetic models, the Langmuir-Hinshelwood-Hougen-Watson (LHHW) model based on

the enol mechanism provided the best fit [1]. The model assumes that CO and dissociated hydrogen atoms

react on the catalyst surface.

The derived rate equation is [1]:

Where:

k is the kinetic rate constant.
b_CO and b_H2 are the adsorption equilibrium constants for CO and H₂, respectively.

p_CO and p_H2 are the partial pressures of CO and H₂, respectively.

Table 2: Key Kinetic Parameter for the LaFe₀.₇Co₀.₃O₃ Catalyst

Parameter Value Conditions

Activation Energy (Eₐ) 106.25 kJ/mol Temperature: 240–300°C

Pressure: 10–20 barg

H₂/CO Ratio: 1–2
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This activation energy is lower than many other FTS catalysts, indicating high activity and stable

performance without temperature runaway or coking issues [1].

Experimental Workflow and Kinetic Model Development

The following diagrams illustrate the overall experimental workflow and the logical structure of the kinetic

model development.
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Diagram 1: Experimental workflow for Fischer-Tropsch catalyst development and kinetic analysis.
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LHHW Model Assumption:
Reaction occurs between

adsorbed CO and dissociated H atoms

1. Adsorption
CO and H₂ adsorb
on catalyst surface

2. Surface Reaction
Adsorbed species react

via enol mechanism

3. Rate Equation Derivation

Final Optimal Rate Equation

-rCO=k pCO (bH2 pH2)0.5(1 + bCO pCO + (bH2 pH2)0.5)2

Click to download full resolution via product page

Diagram 2: Logical structure of the LHHW kinetic model development based on the enol mechanism.

Application Notes Summary
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The LaFe₀.₇Co₀.₃O₃ perovskite catalyst is a high-performance precursor for Fe₃C active sites in Fischer-

Tropsch synthesis. Its key advantages include [1]:

High Thermal Stability: The perovskite structure provides excellent resistance to deactivation by
sintering.

Low Activation Energy: The calculated Eₐ of ~106 kJ/mol indicates high intrinsic activity.
Operational Stability: The catalyst demonstrates stable performance without temperature runaway

or coking under reported conditions.

The provided protocols for synthesis, testing, and kinetic analysis offer a reliable template for research and

development. The LHHW kinetic model based on the enol mechanism is recommended for process

simulation and scale-up activities.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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